molecular formula C22H25N3O2 B2747548 1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 313377-73-0

1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No. B2747548
CAS RN: 313377-73-0
M. Wt: 363.461
InChI Key: KSDPJGZTNIIMBB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, commonly known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the breakdown of anandamide, an endocannabinoid that plays a crucial role in pain, mood, and appetite regulation. URB597 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Biological Properties

The compound 1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has been explored in the synthesis of N-Mannich bases derived from pyrrolidine-2,5-diones, which were evaluated for their anticonvulsant activity. The research focused on the synthesis of 1-[(4-phenylpiperazin-1-yl)-methyl]- derivatives of pyrrolidine diones, revealing that some compounds demonstrated significant protection in electrically induced seizures. The most effective compounds exhibited inhibition of NaV1.2 sodium channel currents, suggesting a potential mechanism of action. Additionally, these compounds were evaluated for their anti/mutagenic activity in the Vibrio harveyi test, indicating a broader scope of biological properties (Kamiński et al., 2013).

Anticonvulsant Activity

Further studies on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones synthesized and tested for anticonvulsant activity showed effectiveness in various seizure models. These compounds, excluding one, were effective in at least one model, demonstrating high activity and potential as anticonvulsant agents. Initial structure-activity relationship (SAR) studies provided insights into the optimization of these molecules for enhanced efficacy (Kamiński, Rzepka, & Obniska, 2011).

Serotonin Receptor Affinity and Transporter Inhibition

Exploration into the derivatives of pyrrolidine-2,5-dione for their affinity to serotonin receptors and inhibition of serotonin reuptake showcased compounds with high affinity for the 5-HT1A receptor. This research highlights the compound's relevance in the development of therapeutics targeting serotonin receptors, contributing to potential treatments for disorders related to serotonin system dysregulation (Wróbel et al., 2020).

Exploration of Mechanisms and Properties

The synthesis and evaluation of pyrrolidine-2,5-dione derivatives for anticonvulsant properties revealed compounds with significant efficacy in animal models. These findings provide a foundation for further investigation into the mechanisms underlying the anticonvulsant effects, as well as the potential for developing new therapeutic agents (Rybka et al., 2016).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-8-9-19(17(2)14-16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDPJGZTNIIMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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